molecular formula C23H44N2O B13967482 2-Oleyl-2-imidazoline-1-ethanol CAS No. 16058-19-8

2-Oleyl-2-imidazoline-1-ethanol

Cat. No.: B13967482
CAS No.: 16058-19-8
M. Wt: 364.6 g/mol
InChI Key: XRRROBQIQXHHHV-KTKRTIGZSA-N
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Description

2-Oleyl-2-imidazoline-1-ethanol: is a compound belonging to the class of imidazolines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This compound is characterized by the presence of an oleyl group, an imidazoline ring, and an ethanol moiety. Imidazolines are known for their surfactant properties and are widely used in various industrial applications, including as emulsifiers, corrosion inhibitors, and fabric softeners .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oleyl-2-imidazoline-1-ethanol typically involves the reaction of oleic acid with ethylenediamine to form an intermediate, which is then cyclized to produce the imidazoline ring. The final step involves the addition of ethanol to the imidazoline ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Oleyl-2-imidazoline-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oleyl-2-imidazoline-1-ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oleyl-2-imidazoline-1-ethanol involves its interaction with cell membranes and proteins. The imidazoline ring can interact with various molecular targets, including enzymes and receptors, leading to changes in cellular functions. The oleyl group enhances the compound’s hydrophobic interactions, while the ethanol moiety contributes to its solubility and reactivity .

Comparison with Similar Compounds

Uniqueness: 2-Oleyl-2-imidazoline-1-ethanol is unique due to the presence of the oleyl group, which enhances its hydrophobic interactions and surfactant properties. This makes it particularly effective in applications requiring strong emulsification and corrosion inhibition .

Properties

CAS No.

16058-19-8

Molecular Formula

C23H44N2O

Molecular Weight

364.6 g/mol

IUPAC Name

2-[2-[(Z)-octadec-9-enyl]-4,5-dihydroimidazol-1-yl]ethanol

InChI

InChI=1S/C23H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23)21-22-26/h9-10,26H,2-8,11-22H2,1H3/b10-9-

InChI Key

XRRROBQIQXHHHV-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC1=NCCN1CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC1=NCCN1CCO

Origin of Product

United States

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